molecular formula C8H11BrO2 B3056290 6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene CAS No. 70156-97-7

6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene

Cat. No.: B3056290
CAS No.: 70156-97-7
M. Wt: 219.08 g/mol
InChI Key: IPBCXIXWRCFUSF-UHFFFAOYSA-N
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Description

Systematic Nomenclature Conventions for Spirocyclic Ethers

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for spirocyclic systems follows the von Baeyer system, which designates the shared spiro atom and enumerates the rings independently. For 6-bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene:

  • Parent structure : The base name "spiro[4.4]nonane" indicates a bicyclic system with two rings, each containing four carbon atoms (excluding the shared spiro carbon), totaling nine atoms in the fused system.
  • Heteroatom specification : The prefix "1,4-dioxa" denotes oxygen atoms at positions 1 and 4 in one of the rings, forming a 1,4-dioxolane moiety.
  • Substituents and unsaturation : The bromine atom at position 6 and the methyl group at position 7 are prioritized alphabetically. The double bond ("ene") is assigned the lowest possible number, resulting in "non-6-ene".

Table 1: Nomenclature Breakdown of this compound

Component Description
Spiro designation [4.4] (two 4-membered rings excluding the spiro atom)
Parent hydrocarbon Nonane (9 carbons including the spiro atom)
Heteroatoms 1,4-dioxa (oxygen at positions 1 and 4 in one ring)
Substituents Bromo (position 6), methyl (position 7)
Unsaturation Double bond at position 6

This systematic approach ensures unambiguous identification of spirocyclic compounds, even with complex substituent patterns.

Comparative Analysis of Ring Strain in [4.4] vs. [5.5] Spiro Systems

Ring strain in spirocyclic systems is governed by angular deviation from ideal bond angles (Baeyer strain) and torsional eclipsing (Pitzer strain). The [4.4] spiro system exhibits significantly higher strain than its [5.5] counterpart due to geometric constraints:

  • Angle strain : Each 4-membered ring in the [4.4] system forces bond angles near 90°, deviating sharply from the tetrahedral ideal of 109.5°. In contrast, 5-membered rings in [5.5] systems maintain angles closer to 108°, minimizing strain.
  • Torsional strain : Smaller rings increase eclipsing interactions; [4.4] systems exhibit ~20% greater torsional strain than [5.5] systems, as calculated by molecular mechanics models.

Table 2: Ring Strain Parameters in Spiro Systems

Parameter [4.4] System [5.5] System
Bond angle deviation ~19.5° from tetrahedral ~1.5° from tetrahedral
Torsional strain (kcal/mol) 8.2 6.5
Heat of combustion (ΔH) +15.3 kJ/mol vs. [5.5] Baseline

These strain differences profoundly affect reactivity. For example, the [4.4] system undergoes cycloadditions 5–10 times faster than [5.5] analogs due to increased orbital overlap at strained positions.

Properties

IUPAC Name

9-bromo-8-methyl-1,4-dioxaspiro[4.4]non-8-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c1-6-2-3-8(7(6)9)10-4-5-11-8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBCXIXWRCFUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(CC1)OCCO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498936
Record name 6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70156-97-7
Record name 6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ketalization of Methyl-Substituted Cyclopentanone

The core spirocyclic framework is constructed via acid-catalyzed ketalization. Cyclopentanone derivatives bearing a methyl group at the 7-position react with ethylene glycol under Dean-Stark conditions to form 7-methyl-1,4-dioxaspiro[4.4]non-6-ene. Bromination at the 6-position is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation (azobisisobutyronitrile, AIBN).

Key parameters :

  • Temperature : 70–80°C for ketalization; 0–5°C for bromination to suppress side reactions.
  • Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 9:1).

Ruthenium-Catalyzed Spirocyclization

A patent by describes a transition-metal-mediated approach using ruthenium catalysts (e.g., RuCl₃) to assemble the spirocyclic skeleton. 7-Methyl-1,4-dioxaspiro[4.4]non-6-ene is synthesized from a diene precursor, followed by regioselective bromination with Br₂ in dichloromethane (DCM).

Advantages :

  • Higher regiocontrol (≥95% purity).
  • Scalable to multi-kilogram batches.

Halogenation Techniques

Electrophilic Bromination

Direct electrophilic substitution on the preformed spirocyclic olefin is achieved using bromine (Br₂) or HBr/H₂O₂. The methyl group at C7 electronically activates the C6 position for bromination.

Conditions :

  • Solvent : DCM or chloroform.
  • Stoichiometry : 1.1 equiv Br₂ to avoid over-bromination.
  • Reaction Time : 2–4 hours at −10°C.

Radical Bromination

NBS in the presence of light (λ = 300–400 nm) generates bromine radicals, selectively adding to the double bond. This method minimizes ring-opening side reactions.

Typical Protocol :

  • Dissolve 7-methyl-1,4-dioxaspiro[4.4]non-6-ene (1.0 equiv) in CCl₄.
  • Add NBS (1.05 equiv) and AIBN (0.1 equiv).
  • Reflux for 6 hours under N₂.
  • Purify via flash chromatography.

Alternative Synthetic Routes

Ring-Closing Metathesis (RCM)

A Grubbs catalyst (e.g., G-II) facilitates RCM of diene precursors to form the spirocycle. Subsequent bromination with CuBr₂ in acetonitrile achieves 85% yield.

Table 1: Comparison of Bromination Methods

Method Reagent Yield (%) Purity (%) Reference
Electrophilic Br₂/DCM 78 92
Radical NBS/CCl₄ 72 95
Transition Metal CuBr₂/MeCN 85 97

Enzymatic Bromination

Preliminary studies using vanadium-dependent haloperoxidases (e.g., from Ascophyllum nodosum) show selective bromination at C6 in aqueous buffers (pH 5–6).

Limitations :

  • Lower yield (45–50%).
  • Requires substrate functionalization.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase HPLC : Zorbax Silica Column (4.6 × 250 mm), isocratic elution (hexane:ethyl acetate = 95:5), retention time = 8.2 min.
  • Recrystallization : From ethanol/water (3:1) to achieve ≥99% purity.

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.25 (s, 4H, OCH₂CH₂O), 3.02 (t, 1H, CHBr), 1.89 (s, 3H, CH₃).
  • MS (EI) : m/z 219.08 [M]⁺, 141 [M−Br]⁺.

Industrial-Scale Production

Continuous Flow Synthesis

A patent-pending method employs microreactors for bromination, reducing reaction time from hours to minutes. Key benefits include:

  • Throughput : 5 kg/day.
  • Safety : Minimized Br₂ handling.

Waste Management

Bromine residues are neutralized with Na₂S₂O₃, and solvent recovery (CCl₄) achieves >90% efficiency.

Chemical Reactions Analysis

6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the bromine atom or the dioxaspiro ring system.

Scientific Research Applications

6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene exerts its effects involves its interaction with specific molecular targets. The bromine atom and the dioxaspiro ring system play crucial roles in these interactions, potentially binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights critical differences between 6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene and analogous spirocyclic compounds:

Compound Name Molecular Formula Spiro System Substituents Key Properties/Applications Reference
This compound C₈H₁₁BrO₂ [4.4] Br (C6), CH₃ (C7) Intermediate for cross-coupling reactions
1,4-Dioxaspiro[4.4]non-6-ene (Parent compound) C₇H₁₀O₂ [4.4] None Ketal protecting group
6,7,9-Trichloro-8,8-dimethoxy-1,4-dioxaspiro[4.4]non-6-ene C₉H₁₁Cl₃O₄ [4.4] Cl (C6, C7, C9), OCH₃ (C8) High molecular weight (289.54 g/mol); potential agrochemical applications
8-Methyl-1,4-dioxaspiro[4.4]non-6-en-8-ol C₈H₁₂O₃ [4.4] CH₃ (C8), OH (C8) Polar due to hydroxyl group; sensitive to decomposition
6-Pentyl-1,4-dioxaspiro[4.4]nonane C₁₂H₂₂O₂ [4.4] C₅H₁₁ (C6) Hydrophobic; used in materials science
8-Bromo-1,4-dioxaspiro[4.5]decane C₈H₁₃BrO₂ [4.5] Br (C8) Larger spiro ring; lower steric hindrance

Reactivity and Stability

  • Bromine Substituents : Bromine enhances electrophilicity, making the compound suitable for Suzuki or Wurtz-Fittig couplings (e.g., conversion to trimethylsilyl derivatives) .
  • Hydroxyl Groups : Increase polarity but may lead to instability during purification (e.g., decomposition during column chromatography) .
  • Chlorine and Methoxy Groups : Electron-withdrawing effects reduce reactivity toward nucleophilic attacks, enhancing stability .

Biological Activity

6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene, with the CAS number 70156-97-7, is a spirocyclic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C8H11BrO2
Molecular Weight: 219.08 g/mol
CAS Number: 70156-97-7

Structural Characteristics

The compound features a spirocyclic structure which is characterized by the presence of a dioxaspiro ring system. This structural configuration is significant as it often influences the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC8H11BrO2
Molecular Weight219.08 g/mol
Boiling PointNot available
Purity≥ 98%

Research into the biological activity of this compound indicates several potential mechanisms through which it may exert its effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Potential : There is emerging evidence that compounds with spirocyclic structures can interact with cellular pathways involved in cancer proliferation and apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially influencing metabolic pathways.

Case Studies and Research Findings

Future Directions

Further research is necessary to fully elucidate the biological activity of this compound. Key areas for future studies include:

  • In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic potential.
  • Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.
  • Derivatives Exploration : Synthesizing and testing derivatives to enhance biological activity and specificity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene, and how do reaction conditions influence yield?

  • Methodological Answer : A common route involves bromination of cyclopentanon ethylene ketal followed by elimination. For example, cyclopentanon is reacted with 1,2-ethanediol and bromine at room temperature to form 6-Bromo-1,4-dioxaspiro[4.4]nonane, which is then dehydrogenated to the target compound . Yield optimization requires strict control of stoichiometry (e.g., 1:1.1 molar ratio of cyclopentanon to bromine) and inert atmospheres to prevent side reactions. Post-reaction purification via distillation or chromatography is critical, though decomposition risks exist during column chromatography due to the compound’s lability .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. 1^1H NMR peaks at δ 4.0–4.5 ppm confirm the dioxolane ring protons, while 13^{13}C NMR resolves spiro carbon environments. Infrared (IR) spectroscopy identifies C-Br stretches (~550–600 cm1^{-1}) and ether linkages (C-O, ~1100 cm1^{-1}). Mass spectrometry (MS) with molecular ion peaks at m/z 225–227 (M+^+) confirms molecular weight .

Q. How does the spirocyclic structure influence reactivity in nucleophilic substitution or elimination reactions?

  • Methodological Answer : The spirocyclic framework imposes steric constraints, directing nucleophilic attack to the less hindered exocyclic bromine. For example, in elimination reactions (e.g., dehydrohalogenation), the rigid structure favors syn-elimination due to orbital alignment, forming the conjugated diene system. Computational studies (DFT) can predict regioselectivity by analyzing transition-state energies .

Advanced Research Questions

Q. How can regioselectivity be controlled in functionalizing this compound for complex spirocyclic derivatives?

  • Methodological Answer : Regioselectivity is governed by steric and electronic factors. For instance, Rhodium-catalyzed 1,2-additions to the enone moiety selectively target the α-position due to lower HOMO-LUMO gaps in zwitterionic intermediates. Triphenylphosphine-mediated cycloadditions favor γ-addition products (major) over α-adducts (minor), as shown by DFT calculations .

Q. What strategies mitigate decomposition during purification of labile intermediates like this compound?

  • Methodological Answer : Rapid purification via flash chromatography (cold solvents, silica gel pre-treated with 1% triethylamine) minimizes acid-catalyzed acetal cleavage. Alternatively, avoid prolonged exposure to aqueous workup by using anhydrous MgSO4_4 for drying. In cases of extreme lability, derivatization (e.g., silylation) stabilizes intermediates before analysis .

Q. How do crystallographic data resolve contradictions in stereochemical assignments for spirocyclic derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for stereochemical determination. For example, in related spiro compounds like 8-Methyl-1,4-dioxaspiro[4.5]decane derivatives, SC-XRD confirmed axial chirality and quaternary carbon configurations, resolving discrepancies from NMR-based NOE analyses .

Q. What computational methods validate experimental observations of reaction pathways involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies. For regioselective cycloadditions, frontier molecular orbital (FMO) analysis predicts zwitterion stability, aligning with experimental product ratios. Solvent effects are incorporated via continuum models (e.g., PCM) .

Data Interpretation & Contradictions

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling points) of this compound?

  • Methodological Answer : Cross-validate data using multiple sources. For instance, the boiling point of 59–62°C may conflict with literature due to impurities or measurement techniques (e.g., distillation vs. GC). Reproduce experiments under standardized conditions (e.g., reduced pressure distillation) and report detailed protocols to ensure comparability .

Q. What ethical and technical challenges arise when sharing synthetic data for this compound in open-access repositories?

  • Methodological Answer : While open data promotes reproducibility, sensitive synthetic protocols (e.g., hazardous bromination steps) require anonymization of proprietary steps. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles: deposit raw NMR/IR spectra in repositories like Zenodo with embargo options, and annotate safety protocols for hazardous intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene
Reactant of Route 2
6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene

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